N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide is a synthetic compound that belongs to the class of pyrrole derivatives. It is characterized by the presence of a piperidine ring and a carboxamide functional group, which contribute to its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of inhibitors for various biological targets.
The compound's synthesis and characterization have been explored in various studies, highlighting its structural features and biological implications. Research has shown that derivatives of pyrrole-2-carboxamides can exhibit significant activity against specific enzymes, making them valuable in drug development .
N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide can be classified as:
The synthesis of N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. The general synthetic pathway includes:
The reaction conditions (temperature, solvent, catalysts) and purification methods (chromatography) play crucial roles in optimizing yields and ensuring the purity of the final product. Detailed characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are employed to confirm the structure of the synthesized compound .
N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide features a pyrrole ring substituted at the 5-position with a piperidinyl group and a carboxamide at the 2-position. The molecular formula is C_{13}H_{18}N_{2}O.
Key structural data includes bond lengths, angles, and hybridization states of nitrogen atoms within the pyrrole and piperidine rings. These parameters influence the compound's reactivity and interaction with biological targets.
N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide may undergo various chemical reactions such as:
The reactivity is influenced by electronic effects from substituents on the aromatic system and steric hindrance from bulky groups like piperidine.
The mechanism of action for N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide often involves inhibition of specific enzymes. For instance, studies have indicated that similar compounds act as inhibitors for adenylyl cyclase in Giardia lamblia, suggesting a competitive inhibition mechanism where the compound binds to the active site of the enzyme .
Quantitative data regarding binding affinities and kinetic parameters can be derived from enzyme assays, providing insights into its efficacy as an inhibitor.
N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide typically exhibits:
Chemical properties include stability under various conditions (pH, temperature), reactivity with nucleophiles/electrophiles, and potential for degradation over time.
N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide has potential applications in:
Research continues to explore its efficacy against various pathogens and its role in modulating biochemical pathways relevant to disease treatment .
Structure-guided design of pyrrole-2-carboxamides leverages high-resolution protein crystallography to optimize target engagement. For MmpL3 inhibitors in tuberculosis therapy, the hydrophobic translocation channel (comprising S3, S4, and S5 pockets) serves as the critical binding site. As demonstrated in [1], pyrrole-2-carboxamides were engineered to occupy these pockets: bulky hydrophobic "head" groups (e.g., 2,4-dichlorophenyl) target the S3 pocket, the pyrrole-2-carboxamide scaffold engages the hydrophilic S4 pocket via hydrogen bonding with Asp645/Tyr646, and aliphatic "tail" groups (e.g., adamantyl) fill the S5 pocket. This tripartite binding strategy significantly enhanced anti-TB activity, with compound 5 (bearing 2-adamantyl) achieving MIC values <0.016 μg/mL against M. tuberculosis H37Rv—surpassing isoniazid (0.04 μg/mL).
Table 1: Impact of Tail Group Modifications on Pyrrole-2-Carboxamide Anti-TB Activity
Compound | Tail Group (R) | H37Rv MIC (μg/mL) | Activity Trend |
---|---|---|---|
1 | Cyclohexyl | 6.5 | Baseline |
3 | tert-Butyl | 0.5 | 13-fold ↑ |
5 | 2-Adamantyl | 0.06 | >100-fold ↑ |
6 | n-Propyl | 12.5 | 2-fold ↓ |
11 | N-Methylpiperazine | >32 | Inactive |
Pharmacophore models for MmpL3 inhibitors define essential features driving target inhibition and anti-mycobacterial activity. The HipHop model (Discovery Studio 2017R2) derived from diverse MmpL3 inhibitors identifies three critical elements: a hydrogen bond acceptor (HBA), a hydrophobic (H) feature, and a ring aromatic (RA) feature [1]. Pyrrole-2-carboxamides map precisely onto this model: the carboxamide carbonyl acts as the HBA, the adamantyl/piperidine group fulfills the hydrophobic requirement, and the 2,4-dichlorophenyl head provides the RA feature. Electron-withdrawing substituents (e.g., -Cl, -CF₃) on the phenyl ring enhance activity by strengthening hydrophobic interactions in the S3 pocket. Derivatives with meta- or para-electron-withdrawing groups showed MIC improvements of 10–100× compared to unsubstituted analogs, validating the pharmacophore’s predictive power for scaffold optimization.
Table 2: Electronic Effects of Pyrrole Ring Substituents on Anti-TB Activity
Compound | Pyrrole Substituent | H37Rv MIC (μg/mL) | Key Interaction |
---|---|---|---|
5 | H | 0.06 | — |
12 | 4-Methyl | 3.7 | Steric clash in S4 |
14 | 4-CF₃ | 0.02 | Enhanced lipophilicity |
17 | 3,5-DiCl | 0.01 | S3 pocket occupancy |
The integration of piperidine with pyrrole-2-carboxamide enhances bioavailability and target affinity through conformational restraint and basic nitrogen functionality. In N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide, the piperidine’s secondary nitrogen enables salt formation for solubility optimization, while its semi-rigid chair conformation reduces entropic penalties during binding [3] [8]. Hybridization synergizes advantages: pyrrole provides π-π stacking capability and moderate logP (~0.75) for membrane permeability [6], while piperidine contributes basic pKₐ (8–10) for ionic interactions with Asp/Glu residues in targets like HIV gp41 or MmpL3. For HIV entry inhibitors, piperidine-bearing pyrroles demonstrated 3–5× improved potency over cycloalkyl analogs due to salt bridges with Lys574/Arg579 in the gp41 hydrophobic pocket [4].
Table 3: Bioactivity Advantages of Piperidine-Pyrrole Hybridization
Scaffold Feature | Piperidine Contribution | Pyrrole Contribution | Hybrid Benefit |
---|---|---|---|
Solubility | Water-solubility via amine protonation | Low intrinsic solubility | pH-dependent solubility |
Target Engagement | Salt bridges with acidic residues | H-bonding via carboxamide | Dual binding modes |
Conformation | Chair-form rigidity | Planar aromatic ring | Pre-organized geometry |
Membrane Penetration | Moderate logP (~1.5) | Balanced logP (~0.75) | Optimal logP ~1.0–2.0 |
Pyrrole-2-carboxamides exhibit distinct advantages over indole derivatives in target selectivity and synthetic tractability, despite structural similarities. Indoles demonstrate broader bioactivity (e.g., antiviral, anti-inflammatory) due to extended aromaticity enhancing DNA/protein intercalation [2], but this often correlates with off-target effects. Pyrrole-2-carboxamides show superior anti-TB specificity: SAR studies revealed indole-2-carboxamides (e.g., NITD-304) require 10× higher concentrations than pyrrole analogs like compound 5 for equivalent MmpL3 inhibition [1]. The smaller pyrrole ring reduces metabolic oxidation sites, addressing a key limitation of indoles (e.g., hepatic CYP450 inactivation). Chemically, pyrrole-2-carboxamides are synthesized in 3–5 steps via Paal-Knorr condensation [4], whereas indoles often require 5–7 steps using Fischer indolization, lowering yields by 15–30%.
Table 4: Scaffold Comparison in Anti-Infective Drug Development
Parameter | Pyrrole-2-Carboxamide | Indole/Indolinone |
---|---|---|
Anti-TB Potency (Avg. MIC) | 0.02–0.5 μg/mL | 0.2–5.0 μg/mL |
Metabolic Stability (t₁/₂) | 45–90 min (human microsomes) | 15–40 min |
Synthetic Steps | 3–5 (yield 50–88%) | 5–7 (yield 30–65%) |
hERG Inhibition | >64 μg/mL (safe) | Variable (5–50 μM risk) |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9